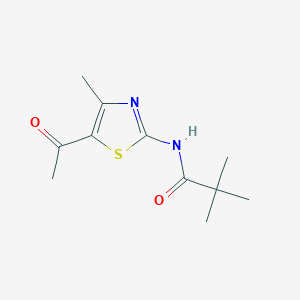

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide

CAS No.:

Cat. No.: VC16274235

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2S |

|---|---|

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H16N2O2S/c1-6-8(7(2)14)16-10(12-6)13-9(15)11(3,4)5/h1-5H3,(H,12,13,15) |

| Standard InChI Key | FDOOXGOCOOATEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C |

Introduction

Chemical Identity and Structural Properties

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is systematically named N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide under IUPAC nomenclature. The compound’s canonical SMILES representation is CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C, reflecting its acetylated thiazole core and branched alkylamide side chain. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.32 g/mol |

| InChI Key | FDOOXGOCOOATEZ-UHFFFAOYSA-N |

| PubChem CID | 733883 |

The thiazole ring’s electron-rich nature and the acetyl group’s carbonyl functionality suggest potential sites for electrophilic or nucleophilic interactions, which may underpin its biological activity .

Synthetic Pathways and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide typically involves multi-step protocols, as outlined below:

Thiazole Ring Formation

Thiazole cores are commonly synthesized via the Hantzsch thiazole synthesis, which condenses α-halo ketones with thioureas . For this compound, 2-bromo-1-(4-methylthiazol-5-yl)ethanone may react with 2,2-dimethylpropionamide-thiourea under basic conditions to form the thiazole-amide backbone.

Acetylation and Functionalization

Post-thiazole formation, acetylation at the 5-position is achieved using acetic anhydride or acetyl chloride in the presence of Lewis acids like ZnCl₂ . The reaction conditions for this step often involve refluxing in anhydrous dichloromethane at 40–60°C for 6–12 hours.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Structural confirmation relies on spectroscopic methods:

-

¹H NMR: Signals at δ 2.1–2.3 ppm (methyl groups), δ 3.1–3.3 ppm (amide NH), and δ 6.2–6.4 ppm (thiazole proton) .

-

HRMS: A molecular ion peak at m/z 240.32 [M+H]⁺.

Mechanism of Action

The proposed mechanism involves dual inhibition of enzymatic and signaling pathways:

-

Enzyme Inhibition: The thiazole core chelates metal ions in enzyme active sites (e.g., zinc in matrix metalloproteinases), while the acetyl group stabilizes transition states .

-

Receptor Modulation: The dimethylpropionamide side chain may bind hydrophobic pockets in G-protein-coupled receptors (GPCRs), altering conformational dynamics .

Recent Advances and Applications

Recent studies highlight its role as a precursor in photodynamic therapy (PDT) agents. Under UV irradiation, the acetyl group generates reactive oxygen species (ROS), inducing apoptosis in cancer cells . Additionally, its derivatives show promise as fluorescent probes for cellular imaging due to the thiazole ring’s inherent fluorescence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume